Cas no 92757-16-9 (N-Hydroxy-1-oxy-nicotinamidine)

N-Hydroxy-1-oxy-nicotinamidine structure
92757-16-9 structure
N-Hydroxy-1-oxy-nicotinamidine
92757-16-9
C6H7N3O2
153.138680696487
MFCD00208778
800911

N-Hydroxy-1-oxy-nicotinamidine Properties

Names and Identifiers

    • 3-Pyridinecarboximidamide,N-hydroxy-, 1-oxide
    • 3-Pyridinecarboximidamide,N-hydroxy-,1-oxide(9CI)
    • N-Hydroxy-1-oxy-nicotinamidine
    • MFCD00208778
    • QRGUYOXSVWPAGG-UHFFFAOYSA-N
    • 1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8)
    • [O-][N+]1C=C(C(NO)=N)C=CC=1

Computed Properties

  • 3
  • 1
  • 2
  • 11

N-Hydroxy-1-oxy-nicotinamidine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006EUN-1g
N-Hydroxy-1-oxy-nicotinamidine
92757-16-9 97%
1g
$145.00 2024-04-20
A2B Chem LLC
AC98383-1g
N-Hydroxy-1-oxy-nicotinamidine
92757-16-9 97%
1g
$124.00 2024-07-18
Aaron
AR006F2Z-50mg
N-Hydroxy-1-oxy-nicotinamidine
92757-16-9 95%
50mg
$69.00 2024-07-18
abcr
AB244814-1g
3-[Amino(hydroxyimino)methyl]pyridinium-1-olate; .
92757-16-9
1g
€209.40
Apollo Scientific
OR29810-1g
3-[amino(hydroxyimino)methyl]pyridinium-1-olate
92757-16-9
1g
£104.00 2023-09-02
AstaTech
31024-1/G
N-HYDROXY-1-OXY-NICOTINAMIDINE
92757-16-9 97%
1g
$99 2023-09-18
Enamine
EN300-6488406-0.05g
3-(N'-hydroxycarbamimidoyl)pyridin-1-ium-1-olate
92757-16-9 95%
0.05g
$32.0
eNovation Chemicals LLC
Y1262966-1g
N-Hydroxy-1-oxy-nicotinamidine
92757-16-9 97%
1g
$305
TRC
H950160-1g
N-Hydroxy-1-oxy-nicotinamidine
92757-16-9
1g
$ 173.00 2023-09-07

N-Hydroxy-1-oxy-nicotinamidine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Solvents: Water
Reference
Preparation of N-[2-hydroxy-3-(1-piperidinyl)propoxy]pyridine-1-oxide-3-carboxamidine, N-[2-hydroxy-3-(1-piperidinyl)propoxy]pyridine-1-oxide-3-carboximidoyl chloride, and enantiomers thereof.
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, 70 °C; 70 °C → rt
Reference
Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferase
Kiss, Laszlo E.; Ferreira, Humberto S.; Torrao, Leonel; Bonifacio, Maria Joao; Palma, P. Nuno; et al, Journal of Medicinal Chemistry, 2010, 53(8), 3396-3411

Synthetic Circuit 3

Reaction Conditions
Reference
Processes for preparing arimoclomol citrate and intermediates comprising a chiral resolution step capable of achieving high chiral purity and fewer by-products
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
Reference
Preparation of water-soluble (N-hydroxyamidino)pyridines as NOS-independent NO donors
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Carboxamide oximes as convenient precursors for the synthesis of pyrimidine N-oxides
Mlakar, Biserka; Stefane, Bogdan; Kocevar, Marijan; Polanc, Slovenko, Tetrahedron, 1998, 54(17), 4387-4396

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Hexamethylphosphoramide
1.2 Reagents: Hydroxyamine hydrochloride
Reference
Reaction of N-alkylpyridinium salts with hydroxylamine
Mohrle, Hans; Niessen, Robert, Zeitschrift fuer Naturforschung, 2000, 55(5), 434-442

N-Hydroxy-1-oxy-nicotinamidine Raw materials

N-Hydroxy-1-oxy-nicotinamidine Preparation Products

N-Hydroxy-1-oxy-nicotinamidine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92757-16-9)N-Hydroxy-1-oxy-nicotinamidine
A920385
99%
25g
1221.0